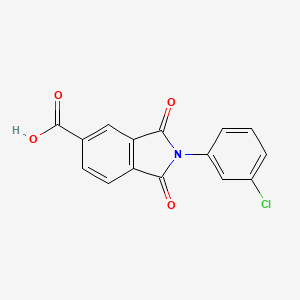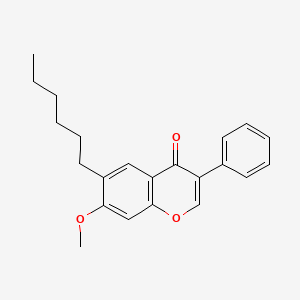![molecular formula C14H10Br2F3NO B2645853 2,4-Dibromo-6-{[4-(trifluoromethyl)anilino]methyl}benzenol CAS No. 477871-77-5](/img/structure/B2645853.png)
2,4-Dibromo-6-{[4-(trifluoromethyl)anilino]methyl}benzenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-6-{[4-(trifluoromethyl)anilino]methyl}benzenol is a chemical compound with the molecular formula C7H4Br2F3N . It is used in enantio- and diastereoselective addition reactions .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C7H4Br2F3N . The exact structure would require more detailed spectroscopic analysis.Chemical Reactions Analysis
This compound is used in enantio- and diastereoselective addition reactions . These reactions are important in the field of organic chemistry for the synthesis of chiral molecules.Physical And Chemical Properties Analysis
The compound is insoluble in water . More detailed physical and chemical properties like melting point, boiling point, density, etc. could not be found in the available resources .Applications De Recherche Scientifique
Synthesis and Material Applications
Toward Elucidating the Role of Benzoxazine Monomers in Thermal Properties
Novel benzoxazine monomers with varying functionalities have been developed to study their impact on thermal properties. These compounds, synthesized through reactions involving similar chemical structures to 2,4-Dibromo-6-{[4-(trifluoromethyl)anilino]methyl}benzenol, demonstrate the importance of molecular design in enhancing material characteristics such as thermal stability and curing processes. This research suggests that the manipulation of molecular structures, including the introduction of bromo and trifluoromethyl groups, can significantly affect the physical properties of polymeric materials (Sini & Endo, 2016).
Organic Chemistry and Catalysis
Synthesis and Reactivity of Bromophenol Derivatives
The study on the synthesis of bromophenol derivatives, including structures analogous to the query compound, highlights their potential as intermediates in organic synthesis. These compounds exhibit diverse reactivities that make them valuable for constructing complex molecules. Their inhibitory properties on human carbonic anhydrase isozymes also point to potential applications in designing inhibitors for various diseases, indicating a crossover between synthetic organic chemistry and pharmacological applications (Balaydın et al., 2012).
Environmental Applications
Environmental Concentrations and Toxicology of Bromophenols
While not directly related to the exact compound , research on the environmental impact and toxicology of bromophenols, such as 2,4,6-Tribromophenol, provides insight into the potential environmental considerations of similar brominated organic compounds. This research emphasizes the ubiquity of bromophenols in the environment, their sources, and potential toxic effects, underscoring the need for careful consideration of the environmental fate and impact of chemically related substances (Koch & Sures, 2018).
Safety and Hazards
Propriétés
IUPAC Name |
2,4-dibromo-6-[[4-(trifluoromethyl)anilino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2F3NO/c15-10-5-8(13(21)12(16)6-10)7-20-11-3-1-9(2-4-11)14(17,18)19/h1-6,20-21H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQIBIWTTKVWTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NCC2=C(C(=CC(=C2)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-6-{[4-(trifluoromethyl)anilino]methyl}benzenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2645770.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2645772.png)
![N-acetyl-N-(2-{(E)-2-[6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinolin-4-yl]ethenyl}phenyl)acetamide](/img/structure/B2645774.png)




![2-(3-((4-Fluorophenyl)thio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2645785.png)


![3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2645789.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2645791.png)
![5-((4-Benzylpiperazin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2645792.png)
![Methyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B2645793.png)